tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate
Description
tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate (CAS: 695231-56-2) is a carbamate-protected amine derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . It is commonly used in pharmaceutical and organic synthesis as an intermediate for constructing nitrogen-containing heterocycles or protected amine functionalities. The compound features a bicyclic indene core substituted at the 5-position with a carbamate group, which confers stability under basic conditions and facilitates selective deprotection.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWKGFDFWWEOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the carbamate group or the indene ring. Key reagents and outcomes include:
Mechanistic Insight : Oxidation primarily targets electron-rich regions of the indene ring, forming ketones or hydroxylated products. The tert-butyl group stabilizes intermediates via steric hindrance .
Reduction Reactions
Reduction modifies the carbamate or aromatic system:
Key Finding : LiAlH₄ selectively reduces the carbamate group to an amine, while catalytic hydrogenation saturates the indene ring .
Nucleophilic Substitution
The carbamate’s tert-butyl group participates in substitution reactions:
Notable Example : Reaction with benzylamine yields N-benzyl-2,3-dihydro-1H-inden-5-amine in 78% yield under microwave irradiation.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
Case Study : Suzuki coupling with 4-bromophenylboronic acid produces 5-(4-biphenyl)-2,3-dihydro-1H-inden-1-ylcarbamate in 60% yield .
Cycloaddition Reactions
The indene moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 6h | Bicyclic lactone adducts | 75–90% | |
| Acrylonitrile | CH₃CN, reflux, 12h | Six-membered cyclohexene derivatives | 65–70% |
Mechanism : The indene acts as a diene, reacting with electron-deficient dienophiles to form fused bicyclic structures .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation induces structural changes:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | Ethanol, 25°C, 2h | Hydrolyzed amine derivatives | 85–90% | |
| NaOH (aqueous) | Water, 100°C, 6h | Decarboxylated indene products | 70–75% |
Application : Acid hydrolysis removes the tert-butyl carbamate group, generating primary amines for further functionalization .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 6h | Bicyclobutane derivatives | 30–40% |
Scientific Research Applications
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a small molecule scaffold that is useful in research and industrial applications.
Scientific Research Applications
tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate has applications across chemistry, biology, medicine, and industry. It is used as a building block to synthesize complex molecules, as well as in the study of enzyme inhibitors and receptor ligands. It also serves as a precursor for pharmaceutical compounds with potential therapeutic effects and is utilized in the production of specialty chemicals and materials.
Chemistry
In chemistry, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a building block for synthesizing complex molecules.
Biology
This compound is employed in the study of enzyme inhibitors and receptor ligands. The biological activity of tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is attributed to its interactions with molecular targets like enzymes and receptors, which modulates biochemical pathways and leads to pharmacological effects. Research suggests it can inhibit certain enzymes involved in metabolic processes and influence cellular signaling pathways through binding affinity to specific receptors.
Medicine
In medicine, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry
This compound is utilized in the production of specialty chemicals and materials within the industrial sector.
Chemical Reactions
tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate can undergo oxidation, reduction, and substitution reactions. Oxidation of the compound can form corresponding oxides. Reduction can form amines or other reduced derivatives, while the carbamate group can be substituted with other functional groups under appropriate conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. Reducing agents, such as lithium aluminum hydride or sodium borohydride, are often used. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate with key analogs differing in substituent position, functional groups, or molecular weight:
Key Differences in Physicochemical Properties
Solubility and Polarity: The hydroxyl-substituted analog (C₁₄H₁₉NO₃) exhibits higher polarity due to the -OH group, enhancing solubility in polar solvents like methanol or water compared to the parent compound . The bromine-substituted derivative (C₁₄H₁₈BrNO₂) has increased hydrophobicity, making it more suitable for lipid-mediated reactions .
Stability and Reactivity: The cyano-substituted analog (C₁₅H₁₈N₂O₂) shows enhanced electrophilicity at the inden-5 position, enabling nucleophilic substitution reactions . The free amino variant (C₁₄H₂₀N₂O₂) lacks the carbamate’s protective group, making it prone to oxidation or undesired side reactions .
Synthetic Utility :
Biological Activity
tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by its tert-butyl group and an indene moiety, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.31 g/mol. The compound's structure includes a carbamate functional group that plays a crucial role in its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| Functional Groups | Carbamate |
| Structural Features | Indene moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to pharmacological effects. Research indicates that the compound may exhibit:
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : The binding affinity to specific receptors could influence cellular signaling pathways.
Biological Activities
Recent studies have explored the potential biological activities of this compound, highlighting its possible therapeutic applications:
1. Anti-inflammatory Activity
Research has indicated that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated cells. This suggests a potential role in treating inflammatory diseases.
2. Neuroprotective Effects
In vitro studies have shown that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound demonstrated a reduction in cell death and inflammatory responses in astrocyte cultures treated with amyloid-beta.
3. Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Neuroprotection Against Amyloid-Beta
In a study assessing the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta , it was found that treatment with this compound resulted in:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 50% | 70% |
| TNF-alpha Levels (pg/mL) | 200 | 120 |
This data suggests that the compound effectively reduces inflammation and promotes cell survival under stress conditions.
Case Study 2: Inhibition of Enzyme Activity
Another study focused on the inhibitory effect of this compound on acetylcholinesterase activity. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate inhibition compared to standard inhibitors like galantamine.
Q & A
Q. How can environmental and safety risks be mitigated during large-scale synthesis?
- Methodological Answer :
- Waste Management : Neutralize reaction byproducts (e.g., HCl gas) with scrubbers.
- Electrostatic Control : Ground equipment to prevent ignition of volatile solvents (e.g., EtOAc) .
- Ecotoxicity Screening : Follow EPA DSSTox guidelines to assess aquatic toxicity (LC50 >100 mg/L for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
